molecular formula C20H35NO6 B15178014 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester CAS No. 125249-21-0

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester

Cat. No.: B15178014
CAS No.: 125249-21-0
M. Wt: 385.5 g/mol
InChI Key: SQGMFSAKPPEVLW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a butenedioic acid backbone and a hydroxyethyl group linked to a long-chain dodecyl group through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester typically involves the esterification of butenedioic acid with an appropriate hydroxyethyl amine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. Additionally, the reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the long dodecyl chain can interact with lipid membranes, enhancing its permeability and bioavailability. The amide bond provides stability to the compound, allowing it to maintain its structure under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

  • Terephthalic acid, monohydroxyethyl ester sodium salts
  • 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
  • 2-Butenedioic acid (E)-, bis(2-methylpropyl) ester

Uniqueness

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a hydroxyethyl group and a long dodecyl chain allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

125249-21-0

Molecular Formula

C20H35NO6

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(14-16-22)15-17-27-20(26)13-12-19(24)25/h12-13,22H,2-11,14-17H2,1H3,(H,24,25)/b13-12+

InChI Key

SQGMFSAKPPEVLW-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.